1,3-Propanediamine, N-9-octadecenyl-

Corrosion Inhibition Film-Forming Amine Carbon Steel Protection

1,3-Propanediamine, N-9-octadecenyl-, most commonly referenced by its synonym N-oleyl-1,3-propanediamine (NOPDA) and CAS number 7173-62-8, is an unsaturated fatty diamine with the molecular formula C₂₁H₄₄N₂ and a molar mass of 324.6 g/mol. This amphiphilic compound features a long-chain oleyl (C18:1) hydrocarbon tail and a polar 1,3-propanediamine head group, a structure that confers both hydrophobic and hydrophilic properties.

Molecular Formula C21H44N2
Molecular Weight 324.6 g/mol
CAS No. 4573-44-8
Cat. No. B12673919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediamine, N-9-octadecenyl-
CAS4573-44-8
Molecular FormulaC21H44N2
Molecular Weight324.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCNCCCN
InChIInChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9+
InChIKeyTUFJPPAQOXUHRI-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleyl-1,3-Propanediamine (CAS 4573-44-8): Chemical Identity and Baseline Procurement Profile


1,3-Propanediamine, N-9-octadecenyl-, most commonly referenced by its synonym N-oleyl-1,3-propanediamine (NOPDA) and CAS number 7173-62-8, is an unsaturated fatty diamine with the molecular formula C₂₁H₄₄N₂ and a molar mass of 324.6 g/mol [1]. This amphiphilic compound features a long-chain oleyl (C18:1) hydrocarbon tail and a polar 1,3-propanediamine head group, a structure that confers both hydrophobic and hydrophilic properties . The compound typically appears as a colorless to pale yellow liquid with a characteristic ammoniacal odor, exhibiting a density of approximately 0.85 g/cm³, a melting point near 12°C, and a flash point of 54°C [2]. NOPDA is classified as a film-forming amine (FFA) and is primarily utilized as a corrosion inhibitor, emulsifier, and dispersant in industrial water treatment, metalworking fluids, and asphalt formulations . Its unique unsaturation in the alkyl chain differentiates it from saturated analogs, directly impacting its adsorption behavior, film-forming kinetics, and performance in aqueous formulations [3].

Why In-Class Analogs of N-Oleyl-1,3-Propanediamine Cannot Be Freely Substituted: Key Differentiators for Scientific Procurement


The 1,3-propanediamine scaffold with an N-alkyl substituent encompasses a family of compounds where the alkyl chain length and saturation state critically govern physicochemical behavior and end-use performance. N-oleyl-1,3-propanediamine (NOPDA) is distinguished from its closest in-class analogs—such as N-stearyl-1,3-propanediamine (saturated C18) and N-coco-1,3-propanediamine (mixed C8–C18)—by the presence of a cis-double bond at the C9 position of its C18 alkyl chain [1]. This unsaturation introduces a kink in the hydrophobic tail that significantly alters molecular packing at interfaces, micellization dynamics, and adsorption kinetics onto solid surfaces relative to saturated homologs [2]. In corrosion inhibition applications, this structural feature enhances film coverage and barrier properties, while in emulsification and dispersion, it modifies the hydrophilic-lipophilic balance (HLB) and the stability of formulated products [3]. Consequently, generic substitution with other alkyl-1,3-propanediamines—even those of similar chain length—can result in measurably inferior inhibition efficiency, altered emulsion stability, or compromised formulation compatibility, underscoring the necessity for compound-specific selection based on validated performance data [4].

Quantitative Performance Differentiation of N-Oleyl-1,3-Propanediamine (CAS 4573-44-8) Against In-Class Analogs


Corrosion Inhibition Efficiency in Acidic Media: NOPDA vs. Saturated Homologs

N-oleyl-1,3-propanediamine (NOPDA) demonstrates significantly higher corrosion inhibition efficiency on carbon steel in acidic chloride environments compared to saturated alkyl diamine analogs. In a comparative study, an optimized FFA formulation based on NOPDA achieved a corrosion inhibition efficiency of 92.1% on carbon steel in 1.0 M HCl at 25°C, as measured by weight loss and electrochemical impedance spectroscopy (EIS) [1]. In contrast, a comparable formulation employing N-stearyl-1,3-propanediamine (saturated C18 analog) under identical test conditions yielded an inhibition efficiency of approximately 78.4%, representing a relative performance decrement of 13.7 percentage points [2]. This performance differential is attributed to the enhanced adsorption kinetics and more uniform film formation conferred by the cis-double bond in the oleyl chain [3].

Corrosion Inhibition Film-Forming Amine Carbon Steel Protection

Enhanced Emulsification and Film-Forming Kinetics via Synergistic Co-formulation with DEAE

The incorporation of diethylaminoethanol (DEAE) as a co-formulant markedly enhances the aqueous emulsification and subsequent adsorption kinetics of N-oleyl-1,3-propanediamine (NOPDA) onto metal surfaces. In a systematic orthogonal optimization study, the addition of DEAE to an NOPDA-based FFA formulation increased the observed corrosion inhibition efficiency from a baseline of approximately 75% (NOPDA alone) to 92.1% for the optimized NOPDA/DEAE blend in 1.0 M HCl [1]. Electrochemical impedance spectroscopy (EIS) and quartz crystal microbalance with dissipation (QCM-D) analyses confirmed that DEAE promotes more rapid and uniform film formation, while contact angle measurements demonstrated that the resulting NOPDA/DEAE film exhibits enhanced hydrophobicity (contact angle >90°) compared to films formed by NOPDA alone [2]. This synergistic effect is not observed to the same extent with saturated alkyl diamine analogs, as the unsaturation in the oleyl chain facilitates more favorable intermolecular interactions with DEAE [3].

Film-Forming Amine Emulsification Synergy Corrosion Inhibitor Formulation

Superior Antimicrobial Potency Against Sulfate-Reducing Bacteria Compared to Monomeric Quaternary Ammonium Salts

N-oleyl-1,3-propanediamine (NOPDA) exhibits potent antimicrobial activity against sulfate-reducing bacteria (SRB), a major contributor to microbiologically influenced corrosion (MIC) in oilfield water systems. When derivatized to its bis-quaternary ammonium form via reaction with benzyl chloride (yielding N,N'-dibenzyl oleyl diamine dichloride), the compound demonstrates a minimum inhibitory concentration (MIC) as low as 5 ppm against SRB, as disclosed in patent US20160030332A1 [1]. This represents an approximately threefold enhancement in biofilm penetration capability compared to conventional monomeric quaternary ammonium salts, which typically exhibit MIC values in the range of 15–20 ppm under similar test conditions [2]. The enhanced activity is attributed to the presence of two cationic head groups bridged by the flexible propanediamine spacer, which facilitates more effective disruption of the bacterial cell membrane and extracellular polymeric substance matrix [3].

Biocidal Activity Sulfate-Reducing Bacteria Oilfield Water Treatment

Thermodynamic Adsorption Favorability and Langmuir Isotherm Conformity Relative to Alternative Film-Forming Amines

The adsorption behavior of N-oleyl-1,3-propanediamine (NOPDA) onto carbon steel surfaces in acidic media conforms precisely to the Langmuir isotherm model, with an endothermic adsorption process (ΔH°_ads > 0) that indicates chemisorption dominance [1]. In contrast, a comparative evaluation of film-forming amine formulations containing NOPDA versus alternative auxiliary amines such as cyclohexanamine (CHA) and 2-(diethylamino)ethanol (DEAE) revealed that while the macroscopic corrosion protection offered by NOPDA/DEAE and NOPDA/CHA blends was comparable, the NOPDA/DEAE combination exhibited slightly superior polarisation resistance and film rigidity, as determined by QCM-D analysis [2]. The adsorption free energy (ΔG°_ads) calculated for NOPDA on carbon steel was -38.5 kJ/mol, which falls within the range indicative of mixed physical and chemical adsorption but leans more strongly toward chemisorption compared to saturated alkyl diamine analogs, which typically exhibit ΔG°_ads values around -32 kJ/mol [3]. This stronger chemisorptive interaction contributes to the formation of more robust and persistent protective films under turbulent flow conditions.

Adsorption Thermodynamics Langmuir Isotherm Film-Forming Amine

Optimal Application Scenarios for N-Oleyl-1,3-Propanediamine (CAS 4573-44-8) Based on Verified Performance Data


High-Efficiency Corrosion Inhibition in Acidic Industrial Cleaning and Pickling Operations

N-oleyl-1,3-propanediamine (NOPDA) is ideally suited for protecting carbon steel equipment during acid cleaning, pickling, and descaling procedures. In 1.0 M HCl environments, optimized FFA formulations based on NOPDA achieve corrosion inhibition efficiencies exceeding 92% [1]. The compound's strong chemisorption onto steel surfaces (ΔG°_ads ≈ -38.5 kJ/mol) ensures robust film formation even at elevated temperatures up to 70°C, making it a reliable choice for maintaining the integrity of heat exchangers, boilers, and pipelines subjected to periodic acid treatments [2].

Closed-Loop Industrial Water Systems Requiring Persistent Film-Forming Protection

For recirculating cooling water systems and steam condensate return lines where long-term corrosion protection is essential, NOPDA provides a durable, hydrophobic barrier film that adheres to the Langmuir adsorption model [1]. The endothermic nature of its adsorption process ensures that film integrity is maintained under fluctuating thermal conditions, a critical requirement for power generation and petrochemical plant operations [2]. QCM-D studies confirm that NOPDA forms films with high rigidity and low water uptake, effectively isolating metal surfaces from corrosive aqueous species [3].

Asphalt Emulsification for Road Construction and Maintenance

NOPDA functions as a highly effective cationic emulsifier for asphalt-in-water emulsions used in road paving and surface treatments. Its amphiphilic structure enables the formation of fine, stable asphalt droplets that ensure uniform application and rapid setting upon contact with aggregate [1]. The unsaturated oleyl tail enhances the flexibility and adhesion of the resulting asphalt film, contributing to improved pavement durability and resistance to moisture-induced stripping [2]. Industrial specifications typically require a total amine value in the range of 220–240 mg KOH/g, which NOPDA reliably meets [3].

Oilfield Water Treatment for Microbiologically Influenced Corrosion (MIC) Control

Derivatives of NOPDA, particularly its bis-quaternary ammonium salts, are employed as biocides to suppress sulfate-reducing bacteria (SRB) and other problematic microorganisms in oilfield injection water and produced water systems [1]. With an MIC as low as 5 ppm against SRB, these derivatives offer threefold greater biofilm penetration compared to monomeric quaternary ammonium compounds, thereby providing more effective control of MIC in pipelines and downhole equipment [2]. This performance advantage translates to reduced biocide dosing frequencies and lower overall chemical consumption [3].

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